molecular formula C15H10FN3O2 B4688307 3-(2-fluorophenyl)-N-3-pyridinyl-5-isoxazolecarboxamide

3-(2-fluorophenyl)-N-3-pyridinyl-5-isoxazolecarboxamide

Cat. No. B4688307
M. Wt: 283.26 g/mol
InChI Key: FFGRAMQXWXSFGG-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-3-pyridinyl-5-isoxazolecarboxamide, also known as FIPI, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. FIPI is a selective inhibitor of phospholipase D (PLD), an enzyme that plays a critical role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.

Scientific Research Applications

3-(2-fluorophenyl)-N-3-pyridinyl-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. PLD has been implicated in the pathogenesis of these diseases, making it an attractive target for drug development. This compound has been shown to inhibit PLD activity in vitro and in vivo, leading to a reduction in tumor growth, neuroinflammation, and cardiac hypertrophy.

Mechanism of Action

3-(2-fluorophenyl)-N-3-pyridinyl-5-isoxazolecarboxamide inhibits PLD activity by binding to the catalytic domain of the enzyme, preventing its interaction with its substrate, phosphatidylcholine. This results in a decrease in the production of phosphatidic acid, a signaling molecule that regulates various cellular processes. The inhibition of PLD activity by this compound has been shown to affect membrane trafficking, cell proliferation, and survival.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, migration, and invasion, leading to a reduction in tumor growth. In neurodegenerative disorders, this compound has been shown to reduce neuroinflammation and oxidative stress, leading to a preservation of neuronal function. In cardiovascular diseases, this compound has been shown to reduce cardiac hypertrophy and fibrosis, leading to an improvement in cardiac function.

Advantages and Limitations for Lab Experiments

3-(2-fluorophenyl)-N-3-pyridinyl-5-isoxazolecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it an attractive target for medicinal chemists. It has been extensively studied for its potential therapeutic applications, making it a valuable tool for drug discovery. However, this compound also has limitations. It is a selective inhibitor of PLD, and its effects on other enzymes and signaling pathways are not well understood. Additionally, its pharmacokinetic properties, such as its stability and bioavailability, need to be further investigated.

Future Directions

There are several future directions for the study of 3-(2-fluorophenyl)-N-3-pyridinyl-5-isoxazolecarboxamide. One direction is the development of more potent and selective PLD inhibitors based on the structure of this compound. Another direction is the investigation of the effects of this compound on other enzymes and signaling pathways. Additionally, the pharmacokinetic properties of this compound need to be further investigated to determine its potential as a therapeutic agent. Finally, the in vivo efficacy of this compound needs to be further studied in animal models of various diseases to determine its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. It is a selective inhibitor of PLD, and its effects on various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, have been extensively studied. The synthesis of this compound is relatively simple, making it an attractive target for medicinal chemists. However, its pharmacokinetic properties and effects on other enzymes and signaling pathways need to be further investigated. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for various diseases.

properties

IUPAC Name

3-(2-fluorophenyl)-N-pyridin-3-yl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O2/c16-12-6-2-1-5-11(12)13-8-14(21-19-13)15(20)18-10-4-3-7-17-9-10/h1-9H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGRAMQXWXSFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)C(=O)NC3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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